molecular formula C16H16BrN5O2 B12182030 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12182030
M. Wt: 390.23 g/mol
InChI Key: AOQNCTXMUDPWBG-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores: a 5-bromoindole moiety and a 1,2,4-triazole ring linked via an acetamide bridge, with the triazole further functionalized with a tetrahydrofuran group. Indole derivatives are extensively documented in scientific literature for their diverse biological activities, including notable antiviral properties against viruses such as influenza, herpes simplex (HSV-1), and hepatitis C (HCV) . Furthermore, indole cores are prevalent in numerous biologically active alkaloids and are considered a fundamental scaffold in the development of therapeutic agents . The 1,2,4-triazole ring system is another nitrogen-containing heterocycle recognized for its excellent safety profile, favorable pharmacokinetic characteristics, and a broad spectrum of biological activities, particularly as a core structure in antimicrobial agents . This combination of structural features makes this acetamide derivative a promising candidate for research into new therapeutic agents. Potential areas of investigation include, but are not limited to, antiviral studies, antimicrobial testing, and kinase inhibition research, given the established role of similar heterocyclic compounds in these fields . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C16H16BrN5O2/c17-11-3-4-12-10(8-11)5-6-22(12)9-14(23)18-16-19-15(20-21-16)13-2-1-7-24-13/h3-6,8,13H,1-2,7,9H2,(H2,18,19,20,21,23)

InChI Key

AOQNCTXMUDPWBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.

    Coupling Reaction: The brominated indole and the triazole are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The brominated indole moiety can bind to proteins or enzymes, affecting their function. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Research Findings

Bioactivity :

  • The target compound’s THF-triazole group may confer superior solubility compared to chlorophenyl (11j) or sulfanyl (38) analogs, balancing lipophilicity for drug-likeness.
  • Bromine substitution on indole is critical for electronic modulation, enhancing binding to hydrophobic enzyme pockets (e.g., VEGFR-2 in 11j) .

Synthetic Accessibility: The acetamide bridge is commonly synthesized via NaH-mediated coupling in THF (e.g., ), suggesting scalable routes for the target compound .

Structural Insights :

  • Sulfanyl-linked triazoles (e.g., 38, 13) exhibit higher metabolic stability but lower solubility than oxygen-based linkers (e.g., THF in the target compound) .
  • Pyrrolidine (CAS 1324095-02-4) vs. THF substitution alters conformational flexibility, impacting target engagement .

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic derivative notable for its complex structure, which includes an indole moiety, a tetrahydrofuran ring, and a triazole group. This compound belongs to a broader class of indole derivatives recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The bromine substitution in the indole structure enhances its reactivity and potential pharmacological effects.

The molecular formula of this compound is C16H16BrN5O2C_{16}H_{16}BrN_{5}O_{2}, with a molecular weight of approximately 394.23 g/mol. The structural features contribute significantly to its biological activity:

PropertyValue
Molecular FormulaC16H16BrN5O2
Molecular Weight394.23 g/mol
Indole MoietyPresent
Tetrahydrofuran RingPresent
Triazole GroupPresent

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can inhibit various bacterial strains. In vitro tests have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Common Strains

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antiviral Activity

The compound has shown potential as an antiviral agent by targeting viral proteases essential for replication. In studies involving flavivirus infections, derivatives of this compound exhibited IC50 values indicating effective inhibition of viral replication pathways:

Table 2: IC50 Values Against Viral Proteases

CompoundIC50 (µM)Reference
2-(5-bromo-1H-indol-1-yl)...9.8
Related Indole Derivative0.62

The biological activities of 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole group is known to inhibit enzymes critical for microbial survival.
  • Receptor Modulation : The compound can modulate receptor activity involved in inflammatory responses.
  • Cellular Pathway Interference : It affects signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have explored the efficacy of indole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A study published in PMC highlighted the effectiveness of indole derivatives against antibiotic-resistant strains such as MRSA, demonstrating the compound's potential in treating serious infections .
  • Antiviral Screening : Research conducted on flavivirus protease inhibitors indicated that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide showed promising results in reducing viral loads in infected cells .

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